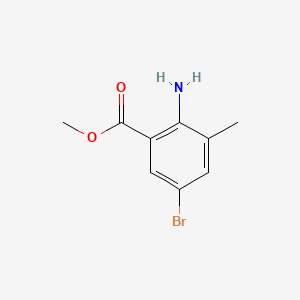

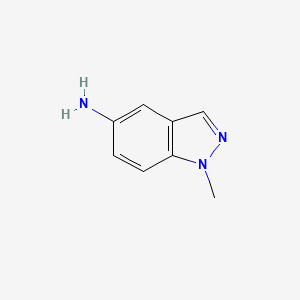

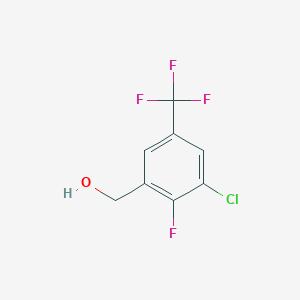

![molecular formula C11H13N3O B1586478 4-(Piperazin-1-yl)furo[3,2-c]pyridine CAS No. 81078-84-4](/img/structure/B1586478.png)

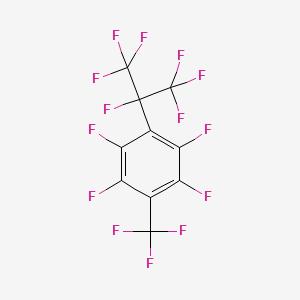

4-(Piperazin-1-yl)furo[3,2-c]pyridine

説明

4-(Piperazin-1-yl)furo[3,2-c]pyridine, also known as 4-PFP, is a heterocyclic compound belonging to the class of piperazinopyridines. It is an important building block for the synthesis of various heterocyclic compounds and is widely used in the fields of medicine, agriculture and materials science. 4-PFP can be synthesized by several methods, including Knoevenagel condensation, Ullmann reaction, and Suzuki-Miyaura coupling.

科学的研究の応用

1. Potential Therapeutic Applications in Neurological Disorders

The derivatives of 4-(Piperazin-1-yl)furo[3,2-c]pyridine have been explored for their potential therapeutic applications in neurological disorders. For instance, certain piperazine derivatives have demonstrated potent and selective adenosine A2a receptor antagonist properties, which are of interest for oral activity in rodent models of Parkinson's disease (Vu et al., 2004). This suggests their potential in developing treatments for Parkinson's disease by targeting specific receptor pathways.

2. Anticancer Activity

Research on piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives has shown promising anticancer activity. Through the condensation of iminodiacetic acid with various amines and further reactions, derivatives have been synthesized that exhibit good anticancer activity against several cancer cell lines, including breast, lung, colon, ovary, and liver cancers (Kumar et al., 2013). This highlights the compound's utility in anticancer research and potential drug development.

3. Dopamine Receptor Agonism for Psychiatric Disorders

Compounds incorporating the 4-(Piperazin-1-yl)furo[3,2-c]pyridine scaffold have been identified as high-affinity dopamine receptor partial agonists. These compounds are noted for their ability to favor activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, suggesting their potential as novel therapeutics for psychiatric disorders such as schizophrenia (Möller et al., 2017). This research indicates a promising direction for developing more targeted treatments for psychiatric conditions with fewer side effects.

4. Exploration of Bioisosteres for Migraine Treatment

Investigations into 2,3,5- and 3,5-substituted furo[3,2-b]pyridines as bioisosteres of 5-HT(1F) receptor agonist indole analogues have shown that these compounds maintain similar receptor affinity and improved selectivity. This research has identified potent and selective 5-HT(1F) receptor agonists with the potential for treating acute migraine, demonstrating the versatility of 4-(Piperazin-1-yl)furo[3,2-c]pyridine derivatives in developing new migraine treatments (Mathes et al., 2004).

特性

IUPAC Name |

4-piperazin-1-ylfuro[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-3-13-11(9-2-8-15-10(1)9)14-6-4-12-5-7-14/h1-3,8,12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUIZVTKJWSGSPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC3=C2C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383432 | |

| Record name | 4-(Piperazin-1-yl)furo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81078-84-4 | |

| Record name | 4-(Piperazin-1-yl)furo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。